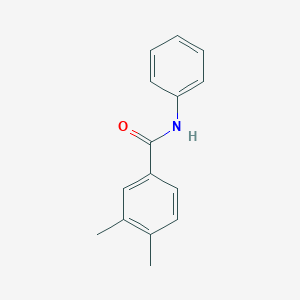

3,4-dimethyl-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

3,4-dimethyl-N-phenylbenzamide |

InChI |

InChI=1S/C15H15NO/c1-11-8-9-13(10-12(11)2)15(17)16-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,16,17) |

InChI Key |

LLAKMXJZVYZXCE-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for N Phenylbenzamides

Established Synthetic Routes for the N-Phenylbenzamide Core Structure

The formation of the N-phenylbenzamide scaffold primarily involves the creation of an amide bond between a benzoic acid derivative and an aniline (B41778) derivative. Over the years, several reliable methods have been developed for this purpose.

One of the most classic and widely used methods is the Schotten-Baumann reaction . This reaction involves the acylation of an amine with an acid chloride in the presence of a base. doubtnut.comwikipedia.org For the synthesis of N-phenylbenzamide, aniline is reacted with benzoyl chloride, typically in a two-phase system of water and an organic solvent like dichloromethane (B109758). wikipedia.orgshaalaa.com An aqueous base, such as sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion. shaalaa.comslideshare.net

Another major approach is the use of coupling reagents to facilitate the condensation of a carboxylic acid and an amine. researchgate.nethepatochem.com This method avoids the need to prepare the more reactive acid chloride. A wide array of coupling reagents are available, which can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium salts. hepatochem.comiris-biotech.de

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used. researchgate.netevitachem.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. iris-biotech.de Additives like N-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and improve efficiency.

Phosphonium salts (e.g., BOP reagent) and aminium salts (e.g., HATU) are also highly effective coupling reagents, known for fast reaction times and minimizing racemization in chiral substrates. hepatochem.commychemblog.com

A less common but effective route involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea. This method has been shown to produce N-phenylbenzamides in high yields. innovareacademics.inresearchgate.net The reaction proceeds in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). innovareacademics.in

The following table summarizes some of the established synthetic routes:

| Method | Reactants | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann Reaction | Aniline & Benzoyl Chloride | Aqueous base (e.g., NaOH) shaalaa.com | Widely applicable, uses common reagents. wikipedia.org | Requires preparation of acid chloride, generates acidic byproduct. mychemblog.com |

| Carbodiimide Coupling | Aniline & Benzoic Acid | DCC or EDC, often with HOBt. researchgate.netevitachem.com | Direct use of carboxylic acid, mild conditions. hepatochem.com | Stoichiometric amounts of coupling agents needed, byproduct removal. researchgate.net |

| Phosphonium/Aminium Salt Coupling | Aniline & Benzoic Acid | HATU, BOP, etc. hepatochem.commychemblog.com | High efficiency, fast reactions, low racemization. mychemblog.com | Reagents can be expensive. |

| Thiourea-based Synthesis | 1,3-Diphenylthiourea & Benzoyl Chloride | Triethylamine, THF, reflux. innovareacademics.in | High yields, pure product. innovareacademics.in | Less common, involves a rearrangement mechanism. innovareacademics.inresearchgate.net |

Targeted Synthesis of 3,4-Dimethyl-N-phenylbenzamide Derivatives

The synthesis of the specific compound This compound and its derivatives follows the general principles of amide bond formation. The key starting materials are 3,4-dimethylbenzoic acid or its corresponding acid chloride, and aniline or a substituted aniline.

For instance, a straightforward synthesis would involve the coupling of 3,4-dimethylbenzoic acid with aniline using a standard coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature. nih.gov

Multi-Step Organic Reactions for Specific Derivatives

The synthesis of more complex derivatives often requires multi-step reaction sequences. For example, derivatives can be prepared where the phenyl ring originating from aniline is also substituted. nih.gov A general synthetic route might start with a commercially available nitro-substituted benzoic acid. nih.gov

A representative multi-step synthesis is outlined below:

Amide Formation: 4-Nitro-substituted benzoyl chlorides are reacted with various anilines to produce 4-nitro-N-phenylbenzamide intermediates. nih.gov

Nitro Group Reduction: The nitro group on the benzamide (B126) intermediate is then reduced to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or by using reagents like tin(II) chloride. nih.gov

Further Functionalization: The newly formed amino group can then be further modified. For instance, it can be reacted with other molecules to build more complex structures. mdpi.com

One study describes the synthesis of N-phenylbenzamide derivatives starting from 3-amino-4-methoxybenzoic acid, which is coupled with various amines using N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to yield intermediate compounds. mdpi.com These intermediates can then undergo further reactions, such as alkylation, to produce a library of derivatives. mdpi.com

| Step | Reaction | Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Conversion of 4-methoxy-3-nitrobenzoic acid to the corresponding benzoyl chloride. | Not specified, but typically uses SOCl₂ or (COCl)₂. | nih.gov |

| 2 | Condensation of the benzoyl chloride with a substituted aniline. | Triethylamine (TEA), as a base. | nih.gov |

| 3 | Reduction of the nitro group to an amino group. | 10% Pd/C, H₂, in a solvent like methanol. | nih.gov |

| 4 | Reductive amination of the resulting amine. | 40% Formaldehyde (HCHO) solution, H₂, 10% Pd/C. | nih.gov |

Green Chemistry Approaches and Sustainable Synthesis Protocols for N-Phenylbenzamides

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods in the chemical industry. rsc.orgchemrxiv.org For N-phenylbenzamide synthesis, this translates to minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents. researchgate.net

Key developments in sustainable amidation include:

Catalytic Direct Amidation: Research has focused on the direct coupling of carboxylic acids and amines without stoichiometric activating agents. researchgate.net Catalysts based on boron or metals are being explored, although they can sometimes require high temperatures. researchgate.net

Solvent-Free and Water-Based Protocols: A significant advancement is the move away from traditional, often harmful, organic solvents. acs.org

One approach involves NaOtBu-mediated direct amidation of unactivated esters with amines under solvent-free conditions, which can proceed at room temperature. rsc.org

Another innovative method utilizes continuous slurry flow technology to perform amidations in water, using a cellulose-derived surfactant to aid the reaction. This protocol avoids organic solvents entirely, both in the reaction and the subsequent product isolation, leading to a very low environmental impact. chemrxiv.orgacs.org

Enzymatic Synthesis: The use of enzymes as biocatalysts offers a highly sustainable route. Candida antarctica lipase (B570770) B (CALB) has been successfully used to catalyze the direct coupling of free carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This method is efficient and produces pure amides without the need for intensive purification. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times. nih.govmdpi.com For example, the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives has been achieved under solvent-free conditions using recyclable Keggin heteropolyacids as catalysts, activated by microwaves. nih.gov

Mechanistic Investigations of Amidation Reactions in N-Phenylbenzamide Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. The fundamental reaction in N-phenylbenzamide synthesis is a nucleophilic acyl substitution.

In methods using coupling reagents like carbodiimides (e.g., DCC), the reaction proceeds through several steps:

The carboxylic acid adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. iris-biotech.de

This intermediate is a potent acylating agent. The amine then attacks the carbonyl carbon of this intermediate.

A tetrahedral intermediate is formed, which then collapses to form the amide product and a urea (B33335) byproduct (e.g., dicyclohexylurea). researchgate.net Additives such as HOBt can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and can lead to higher yields and purity. mychemblog.com

In the Schotten-Baumann reaction , the mechanism is a direct nucleophilic acyl substitution. The amine (aniline) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The base present is crucial for neutralizing the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic. mychemblog.com

A more unusual mechanism is proposed for the synthesis using 1,3-diphenylthiourea . It is suggested that after the initial acylation of one of the thiourea (B124793) nitrogens, the reaction proceeds through a rearrangement involving an imino alcohol-amide tautomerism to yield the final N-phenylbenzamide product. innovareacademics.inresearchgate.net

Mechanistic studies are not limited to experimental observations; computational methods like Density Functional Theory (DFT) are also employed. For example, DFT calculations have been used to investigate a potential palladium-mediated synthesis of N-phenylbenzamide from benzenesulfinate (B1229208) and phenyl isocyanate, exploring the energetics of different reaction pathways. publish.csiro.aupublish.csiro.au

Biological Activity and Pharmacological Research Applications of N Phenylbenzamide Derivatives

Anticancer Research Investigations

N-phenylbenzamide derivatives have emerged as a promising class of compounds in anticancer research. researchgate.net Numerous studies have demonstrated their potential to inhibit the growth of various cancer cell lines. frontiersin.orgdoaj.org For instance, certain imidazole-based N-phenylbenzamide derivatives have shown significant cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.orgresearchgate.net

The anticancer effects of N-phenylbenzamide derivatives are attributed to several mechanisms of action at the cellular level, including interactions with DNA and the inhibition of pathways crucial for tumor growth and survival.

A notable mechanism of action for some N-phenylbenzamide derivatives is their ability to interact with DNA. Research has shown that these compounds can bind to the minor groove of AT-rich DNA sequences. researchgate.netnih.gov This binding can be strong and specific, leading to the displacement of essential DNA-binding proteins, which in turn disrupts DNA function and can lead to cell death. nih.govacs.org While primarily studied in the context of kinetoplastid parasites, this mode of action provides a plausible mechanism for anticancer activity, as targeting DNA is a common strategy in cancer therapy. researchgate.netnih.gov Additionally, some derivatives have been specifically investigated for their DNA cleavage capabilities. rsc.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. N-phenylbenzamide derivatives have been investigated as inhibitors of this process. A key target in angiogenesis is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Several novel furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine-based derivatives incorporating the N-phenylbenzamide moiety have been designed and synthesized as VEGFR-2 inhibitors. nih.gov Some of these compounds have demonstrated potent inhibition of the VEGFR-2 kinase enzyme and have shown significant anti-proliferative activity against human umbilical vein endothelial cells (HUVEC). nih.govtandfonline.com

| Compound ID | Target | IC50 (nM) | Cell Line | Growth Inhibition (%) | Citation |

| 15b | VEGFR-2 | 946 | HUVEC | 99.50 | nih.gov |

| 21b | VEGFR-2 | 33.4 | HUVEC | 81.97 | nih.gov |

| 21c | VEGFR-2 | 47.0 | HUVEC | 79.15 | nih.gov |

| 21e | VEGFR-2 | 21 | HUVEC | Low to moderate | nih.gov |

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. N-phenylbenzamide derivatives have been extensively studied as inhibitors of various protein kinases.

The Abelson (ABL1) tyrosine kinase is a well-established target in cancer therapy, particularly for chronic myeloid leukemia (CML). frontiersin.orgnih.gov The structural similarity of N-phenylbenzamide derivatives to the clinically used ABL1 kinase inhibitor nilotinib (B1678881) has prompted investigations into their potential in this area. frontiersin.orgnih.gov Computational docking and molecular dynamics simulations have revealed that imidazole-based N-phenylbenzamide derivatives can form stable complexes with the ABL1 kinase protein, suggesting they could act as inhibitors. doaj.orgresearchgate.netnih.gov These studies indicate that the derivatives have a high affinity for the kinase's binding site. frontiersin.orgnih.gov

| Derivative | Target Cancer Cell Lines | IC50 (μM) | Computational Finding | Citation |

| 4e | A549, HeLa, MCF-7 | 7.5 - 11.1 | Higher affinity for ABL1 kinase than control | frontiersin.orgnih.gov |

| 4f | A549, HeLa, MCF-7 | 7.5 - 9.3 | Higher affinity for ABL1 kinase than control | frontiersin.orgnih.gov |

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor signaling pathway and a validated target in various B-cell malignancies. nih.govmdpi.comchemrxiv.org While direct studies on 3,4-dimethyl-N-phenylbenzamide as a BTK inhibitor are limited, research on structurally related compounds highlights the potential of this chemical class. For example, a series of novel N,9-diphenyl-9H-purin-2-amine derivatives were identified as potent BTK inhibitors, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the approved drug ibrutinib. nih.gov These inhibitors were also effective in suppressing the proliferation of cancer cell lines that express high levels of BTK. nih.gov This indicates that the broader scaffold to which this compound belongs is highly relevant for the development of BTK inhibitors.

| Compound | BTK IC50 (nM) | Ramos Cell Line IC50 (μM) | Raji Cell Line IC50 (μM) | Citation |

| 10d | 0.5 | - | - | nih.gov |

| 10i | 0.5 | - | - | nih.gov |

| 10j | 0.4 | 7.75 | 12.6 | nih.gov |

| Ibrutinib | 0.3 | - | - | nih.gov |

| AVL-292 | 0.6 | - | - | nih.gov |

Protein Kinase Inhibition Studies

Tyrosine Kinase 2 (TYK2) Inhibition

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines like IL-12, IL-23, and type I interferons. nih.govnih.gov These signaling pathways are implicated in the pathogenesis of various inflammatory and autoimmune diseases. nih.govnih.gov Consequently, inhibiting TYK2 is an attractive therapeutic strategy for these conditions. nih.govnih.gov

Small molecule inhibitors targeting TYK2 are being actively developed. nih.govrjpbr.com These inhibitors can be broadly categorized into two types based on their binding site on the kinase. rjpbr.com One class binds to the catalytically active JH1 domain, competing with ATP, while the other class, such as deucravacitinib, binds to the regulatory pseudokinase (JH2) domain, acting as allosteric inhibitors. nih.govrjpbr.com The latter approach can offer greater selectivity over other JAK family members, potentially leading to a better safety profile. nih.gov Research has led to the discovery of potent and highly selective TYK2 inhibitors, with some candidates advancing into clinical trials for conditions like psoriasis and psoriatic arthritis. nih.govnih.gov

NS5B Polymerase Inhibition Research

The hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase that is essential for viral replication. plos.org This enzyme is a prime target for the development of antiviral drugs because it is absent in mammalian cells. plos.org N-phenylbenzamide derivatives have been investigated as potential inhibitors of NS5B polymerase.

Computational studies, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, have been employed to design and identify novel NS5B inhibitors. researchgate.netd-nb.info These studies help in understanding the structural requirements for potent inhibitory activity. d-nb.info Through such in silico methods, several N-phenylbenzamide derivatives have been identified as showing inhibitory potential against NS5B polymerase, with some compounds exhibiting IC50 values in the low micromolar range. plos.org These findings suggest that the N-phenylbenzamide scaffold is a promising starting point for the development of new anti-HCV agents. plos.org

Histone Deacetylase (HDAC) Inhibition Investigations

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. nih.gov The aberrant activity of HDACs is associated with the development and progression of cancer, making them a key target for anticancer drug development. nih.gov HDAC inhibitors (HDACis) have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov

| Compound Type | Target | Key Findings |

| Benzamide (B126) Derivatives | HDACs | Exhibit antitumor activity by inducing apoptosis and cell cycle arrest. nih.gov |

| Pimelic Diphenylamides | HDAC3 | Show preferential inhibition and unique binding kinetics. plos.org |

Mitochondrial Permeability Transition Pore (PTP) Modulation

The mitochondrial permeability transition pore (PTP) is a channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial dysfunction and cell death. nih.gov This process is implicated in a variety of diseases, making the PTP a significant therapeutic target. nih.gov

High-throughput screening has identified the N-phenylbenzamide scaffold as a source of small-molecule inhibitors of the PTP. nih.govunc.edu Subsequent structure-activity relationship (SAR) studies have led to the development of potent analogues. For instance, the compound 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide displayed significant inhibitory activity in a mitochondrial swelling assay with an EC50 of 280 nM. nih.govunc.edu This compound and others in its series have shown the ability to confer a high calcium retention capacity to mitochondria, a key measure of PTP inhibition. nih.govunc.edu These findings highlight the potential of N-phenylbenzamide derivatives as leads for the development of drugs targeting mitochondrial dysfunction. nih.gov

Structure-Activity Relationship (SAR) in Antitumor Potency

The antitumor potential of N-phenylbenzamide derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their potency and selectivity against cancer cells.

Key SAR findings for N-phenylbenzamide derivatives include:

Substituents on the Phenyl Rings : The nature and position of substituents on both the benzoyl and the N-phenyl rings significantly influence anticancer activity. For example, in a series of imidazole-based N-phenylbenzamide derivatives, compounds with a fluorine substitution exhibited potent activity against lung, cervical, and breast cancer cell lines, with IC50 values in the single-digit micromolar range. nih.gov

Electron-donating vs. Electron-withdrawing Groups : The electronic properties of the substituents play a critical role. In some series, electron-withdrawing groups have been found to enhance anticancer potency, while in others, electron-donating groups like methoxy (B1213986) at specific positions have improved activity. d-nb.info

Heterocyclic Moieties : The incorporation of heterocyclic rings, such as imidazole (B134444), can lead to compounds with enhanced binding affinity to target proteins like ABL1 kinase, resulting in improved cytotoxic effects. nih.gov

A study on imidazole-based N-phenylbenzamide derivatives revealed the following IC50 values for the most active compounds:

| Compound | Cancer Cell Line | IC50 (µM) |

| Derivative 4f (with fluorine) | A549 (Lung) | 7.5 nih.gov |

| HeLa (Cervical) | 9.3 nih.gov | |

| MCF-7 (Breast) | 8.9 nih.gov | |

| Derivative 4e | A549 (Lung) | 11.1 nih.gov |

These findings underscore the importance of systematic structural modifications to develop N-phenylbenzamide derivatives as effective anticancer agents. nih.govd-nb.inforsc.org

Antiprotozoal Research and Efficacy

Derivatives of N-phenylbenzamide have also been investigated for their activity against various protozoan parasites, which cause diseases that disproportionately affect developing countries.

Anti-Leishmanial Activity Investigations

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. frontiersin.orgresearchgate.net The current chemotherapies have limitations, including toxicity and emerging drug resistance, necessitating the development of new anti-leishmanial agents. frontiersin.org

N-phenylbenzamide derivatives have emerged as a promising class of compounds in this area. For instance, diimidazoline N-phenylbenzamides have shown high activity against various protozoa. acs.org In the context of leishmaniasis, research has focused on optimizing the N-phenylbenzamide scaffold to enhance potency and selectivity. Studies have shown that certain structural features, such as the presence of two imidazoline (B1206853) groups in a para orientation on the N-phenylbenzamide core, are required for high antiprotozoal activity. acs.org

Furthermore, research into compounds like Retro-2 (2-(((5-Methyl-2-thienyl)methylene)amino)-N-phenylbenzamide) and its analogues has demonstrated their efficacy against Leishmania infections. frontiersin.org Encapsulation of these hydrophobic compounds in nanoparticles has been shown to improve their solubility and delivery, leading to enhanced efficacy in clearing both L. amazonensis and L. donovani infections. frontiersin.org This highlights a promising strategy for advancing N-phenylbenzamide-based compounds as anti-leishmanial therapies.

Anti-Malarial Activity Assessments

The N-phenylbenzamide scaffold is a key structural feature in the development of novel anti-malarial agents. researchgate.net Research has focused on derivatives, particularly diimidazoline N-phenylbenzamides, which have demonstrated high potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netacs.org

One study identified a diimidazoline N-phenylbenzamide derivative with a potent 50% inhibitory concentration (IC50) of 1.9 nM against the chloroquine-sensitive NF54 strain of P. falciparum. acs.org Further investigations into a series of these compounds found that three diimidazolines exhibited high antiplasmodial selectivity with IC50 values ranging from 1.9 to 28 nM. researchgate.netacs.org The structure-activity relationship (SAR) studies indicated that having two 2-imidazoline heterocycles in a para orientation on the N-phenylbenzamide core was crucial for high antiprotozoal activity. acs.org Modifications such as alkyl substitution on the imidazoline rings were found to significantly decrease antiplasmodial activity. acs.org

| Derivative Type | Parasite Strain | IC50 (nM) |

| Diimidazoline N-phenylbenzamide | P. falciparum (NF54) | 1.9 |

| Diimidazoline Series (3 compounds) | P. falciparum | 1.9 - 28 |

Anti-Trypanosomal Activity Evaluations

Derivatives of N-phenylbenzamide are recognized for their significant activity against human African trypanosomiasis (HAT), or sleeping sickness, caused by Trypanosoma brucei. acs.org The core N-phenylbenzamide structure is considered particularly effective for designing dicationic compounds with trypanocidal activity. researchgate.net

Bis(2-aminoimidazolines) based on the N-phenylbenzamide scaffold have shown established in vitro and in vivo efficacy against T. brucei. nih.govacs.org A notable finding was a gem-dimethyl diimidazoline derivative with high anti-trypanosomal selectivity, which recorded an IC50 value of 26 nM against cultured Trypanosoma brucei rhodesiense. researchgate.netacs.org This compound was found to be three times more potent than its non-methylated parent compound against T. b. rhodesiense. acs.org In contrast, SAR studies on other parts of the molecule showed that replacing the central carboxamide with ethylene (B1197577) or ether substructures reduced activity against the protozoa by an order of magnitude. acs.org Further research into N-(2-aminoethyl)-N-phenyl benzamides identified a 2,4-dimethyl benzoyl derivative, though it showed no increase in activity compared to mono-ortho-substituted analogues. nih.gov

| Derivative | Parasite Strain | IC50 (nM) |

| Gem-dimethyl diimidazoline N-phenylbenzamide | T. b. rhodesiense (STIB900) | 26 |

Anti-Schistosomal Efficacy Studies

N-phenylbenzamides have emerged as a promising chemotype in the search for new drugs to treat schistosomiasis, a disease caused by parasitic flatworms of the genus Schistosoma. dspace.unza.zmnih.gov While the current treatment, praziquantel, is effective, it has limitations, including a lack of activity against juvenile worms and emerging resistance. dspace.unza.zmnih.gov

A structure-activity relationship study of 25 derivatives of an N-phenylbenzamide compound (MMV687807), originally identified from the Medicines for Malaria Venture's Pathogen Box, was conducted against Schistosoma mansoni. nih.gov The research highlighted that electron-withdrawing groups on the phenyl rings are essential for potency. dspace.unza.zmnih.gov For instance, a derivative featuring dichlorination (compound 9 in the study) was the most active, with an EC50 of 80 nM. nih.gov This suggests that substitutions on the phenyl rings significantly impact the compound's efficacy. While the 3,4-dimethyl derivative was not explicitly tested in this series, the findings encourage further exploration of various substitutions on the N-phenylbenzamide scaffold to enhance antischistosomal activity. nih.govresearchgate.net Another study investigated the inhibition of S. mansoni egg production using pharmacological agents, including a benzamide derivative known as C-4, which significantly reduced egg burden in infected mice. plos.org

DNA Minor Groove Binding as a Mechanism of Action

A primary mechanism of action for the antiprotozoal activity of N-phenylbenzamide derivatives is their ability to bind to the minor groove of DNA. nih.govacs.org This is particularly relevant for kinetoplastid parasites like Trypanosoma brucei, whose mitochondrial DNA, known as kinetoplast DNA (kDNA), is exceptionally rich in adenine-thymine (A-T) base pairs. nih.govbiofisica.info

Dicationic N-phenylbenzamide derivatives, such as bis(2-aminoimidazolines), are designed to act as DNA minor groove binders (MGBs). acs.orgnih.gov These compounds bind strongly and selectively to the minor groove of A-T rich DNA sequences. nih.govresearchgate.net This binding can displace essential proteins, such as High Mobility Group (HMG)-box-containing proteins, that are necessary for kDNA function. nih.govacs.orgbiofisica.info The disruption of these DNA-protein interactions leads to specific damage to the kinetoplast, affects the S-phase of the parasite's cell cycle, and ultimately causes cell death. biofisica.info Crystallographic studies have confirmed that these compounds cover the DNA minor groove, displace water molecules, and can even act as cross-linking agents between adjacent DNA molecules. biofisica.info

Antiprotozoal Selectivity Studies

A critical aspect of drug development is ensuring that a compound is selective for its parasitic target over host cells. Studies on N-phenylbenzamide derivatives have evaluated their selectivity by comparing their activity against protozoa with their cytotoxicity against mammalian cell lines.

For instance, diimidazoline N-phenylbenzamides were found to have high antiplasmodial selectivity. acs.org Similarly, a gem-dimethyl diimidazoline derivative showed high antitrypanosomal selectivity. acs.org In a comprehensive study of N-phenylbenzamide analogs against S. mansoni, the most promising compounds were cross-screened against HEK 293 mammalian cells to determine their selectivity index (SI). nih.gov One potent antischistosomal derivative (compound 9), with an EC50 of 80 nM against the worm, had a CC50 of 9.8 µM against HEK 293 cells, resulting in a favorable selectivity index of 123. nih.gov Another study on antitrypanosomal compounds identified a derivative with an IC50 of 0.045 µM against T. b. rhodesiense that was over 4,000 times less active against the mammalian L6 cell line, demonstrating excellent selectivity. researchgate.net

| Compound Class/Derivative | Target Organism | Activity (EC50/IC50) | Mammalian Cell Line | Cytotoxicity (CC50/IC50) | Selectivity Index (SI) |

| Antischistosomal N-phenylbenzamide (Compound 9) | S. mansoni | 80 nM | HEK 293 | 9.8 µM | 123 |

| Antitrypanosomal N-phenylbenzamide (Compound 79) | T. b. rhodesiense | 0.045 µM | L6 | >180 µM | >4000 |

Antimicrobial Research: Antibacterial and Antifungal Spectrum

The N-phenylbenzamide scaffold has been recognized for its potential in developing new antibacterial and antifungal medicines, addressing the growing problem of antimicrobial resistance. researchgate.netmdpi.com Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. mdpi.comresearchgate.net

Antibacterial Activity Assessments

Research has shown that N-phenylbenzamide derivatives possess broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com

One study synthesized and evaluated five N-phenylbenzamide derivatives and found they could inhibit the growth of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netmdpi.com Another investigation into theophylline-1,2,4-triazole derivatives bearing an N-phenylacetamide moiety—a structure closely related to N-phenylbenzamide—identified a compound with a 3,4-dimethylphenyl group. frontiersin.org This specific derivative, Theophylline-1,2,4-triazole 4g , demonstrated notable antibacterial potential against the Gram-positive bacterium Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.28 µg/mL, which was more potent than the standard drug penicillin in the same study. frontiersin.org

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug (Penicillin) MIC (µg/mL) |

| Theophylline-1,2,4-triazole 4g (contains 3,4-dimethylphenyl) | Bacillus subtilis | 0.28 ± 0.50 | 1 ± 1.50 |

| Theophylline-1,2,4-triazole 4e (contains 4-methylphenyl) | Escherichia coli | 0.20 ± 0.08 | 2.4 ± 1.00 |

Antifungal Activity Investigations

The emergence of drug-resistant fungal pathogens necessitates the discovery of new antifungal agents. N-phenylbenzamide derivatives have been identified as a promising source of such compounds. researchgate.netnih.govmdpi.com

In one study, a series of novel N-phenylbenzamide derivatives incorporating a trifluoromethylpyrimidine moiety were synthesized and evaluated for their antifungal properties. wiley.comresearchgate.net The results indicated that several of these compounds exhibited significant in vitro bioactivities against various plant fungal diseases. researchgate.net For instance, at a concentration of 50 μg/mL, some of the synthesized compounds demonstrated superior or comparable antifungal effects against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea when compared to the commercial fungicide pyrimethanil. wiley.com Notably, compound 4q from this series was identified as having the best antifungal activities against all three tested fungi. wiley.com

Another study focused on the synthesis and evaluation of five N-phenylbenzamide compounds (3a-e ) for their ability to inhibit Candida albicans, a common human fungal pathogen. researchgate.netnih.gov The research confirmed that these derivatives possess antifungal activity, suggesting their potential for development as topical antifungal agents. researchgate.netmdpi.com The mechanism of action for these derivatives was explored through in silico studies, which suggested that they may act by inhibiting enzymes like aspartic proteinases. nih.gov

| Compound | Target Fungi | Activity Noted | Reference |

|---|---|---|---|

| Compound 4q (specific structure not fully detailed in source) | Phomopsis sp., B. dothidea, B. cinerea | Best antifungal activities in the series at 50 μg/mL, exceeding pyrimethanil. | wiley.com |

| N-phenylbenzamide derivatives (3a-e) | Candida albicans | Demonstrated antifungal activity via zone of inhibition method. | researchgate.netnih.gov |

| Compound 7a (a benzamide derivative) | Candida albicans | Showed good antifungal activity with a maximum inhibition zone of 18 mm. | researchgate.net |

Structure-Activity Relationship in Antimicrobial Efficacy

The antimicrobial potency of N-phenylbenzamide derivatives is closely linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for their biological effects, guiding the design of more effective compounds. nih.govjpionline.org

For antifungal N-phenylbenzamide derivatives, the incorporation of specific moieties has been shown to enhance efficacy. The presence of a trifluoromethylpyrimidine group was a key feature in a series of compounds with potent activity against plant pathogens like B. dothidea and B. cinerea. wiley.com

In the context of antibacterial activity, which often shares mechanistic parallels with antifungal action, SAR studies have revealed that the type and position of substituents on the aromatic rings are critical. For instance, research on 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives indicated that compounds with electron-withdrawing groups generally exhibit better antibacterial activity than those with electron-donating groups. jpionline.org Similarly, studies on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) found that halogenation of the core structure is essential for inhibitory activity against certain enzymes. mdpi.com Specifically, derivatives of 5-bromosalicylic acid and 5-chlorosalicylic acid showed the most potent inhibition. mdpi.com

For antiparasitic N-phenylbenzamide derivatives targeting Schistosoma mansoni, SAR studies identified compound 9 , with its specific substitutions, as the most promising agent, exhibiting an EC₅₀ of 0.08 μM. nih.gov This highlights the critical role that fine-tuning the substituents on the N-phenylbenzamide scaffold plays in achieving high potency. nih.gov

Antiviral Research: Inhibition of Viral Replication

The N-phenylbenzamide scaffold has proven to be a valuable template for the development of potent antiviral agents, with derivatives showing inhibitory activity against a range of viruses. researchgate.net

Enterovirus 71 (EV 71) Inhibition Studies

Enterovirus 71 (EV 71) is a significant pathogen that can cause hand, foot, and mouth disease and, in severe cases, fatal neurological complications. mdpi.comscienceopen.com Several N-phenylbenzamide derivatives have been identified as novel and potent inhibitors of EV 71 replication. mdpi.comresearchgate.net

In one study, a series of derivatives were synthesized and tested against multiple EV 71 strains. mdpi.com The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) emerged as a particularly promising candidate. It was active against the tested EV 71 strains at low micromolar concentrations, with IC₅₀ values ranging from 5.7 to 12 μM. mdpi.comresearchgate.net Crucially, it exhibited low cytotoxicity, making it a strong lead for further drug development. mdpi.com The selectivity index (SI), a ratio of toxicity to antiviral activity, for compound 1e was high, ranging from 51 to 110. nih.gov

Further optimization of the N-phenylbenzamide scaffold led to the discovery of other compounds with potent anti-EV71 activity. scienceopen.com Research showed that the amino group at the C3-position of the benzamide ring was important for antiviral activity. scienceopen.com Compounds 23, 28, 29, 30, 31, and 42 from a subsequent study displayed potent activity against EV71, with IC₅₀ values below 5.00 μmol/L. scienceopen.com Another derivative, IMB-0523 , was found to inhibit EV71 replication by activating STAT3 signaling, which upregulates the expression of interferon-stimulated genes. mednexus.org

| Compound | EV 71 Strain | IC₅₀ (μM) | TC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | SZ-98 (C4) | 5.7 ± 0.8 | 620 ± 0.0 | 110 | mdpi.comresearchgate.net |

| JS-52-3 (C4) | 6.4 ± 0.8 | 97 | mdpi.com | ||

| H (C2) | 12 ± 1.2 | 51 | mdpi.com | ||

| BrCr (A) | 11 ± 0.9 | 56 | mdpi.com | ||

| Pirodavir (Control) | SZ-98 (C4) | 0.29 ± 0.0 | 31 ± 2.2 | 110 | mdpi.com |

Human Papillomavirus (HPV) Oncogene Expression Modulation

High-risk Human Papillomavirus (HPV) infection is a primary cause of cervical cancer, driven by the expression of viral oncogenes E6 and E7. jci.orgwhiterose.ac.uk These oncoproteins disrupt cellular tumor suppressor pathways, notably by degrading p53 (by E6) and pRb (by E7). jci.orgspandidos-publications.com N-phenylbenzamide derivatives have been investigated as potential agents to counteract these effects.

A study evaluated the antiviral effect of a novel N-phenylbenzamide derivative, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17) , against HPV16 in cervical cancer cells. researchgate.net The research found that L17 significantly reduced the expression of both HPV16 E6 and E7 at the mRNA and protein levels. researchgate.net This downregulation of the viral oncogenes led to a corresponding increase in the levels of the tumor suppressor proteins p53 and Rb. researchgate.net The restoration of p53 and Rb function subsequently induced cell cycle arrest at the G0/G1 phase, inhibiting the proliferation of the cancer cells. researchgate.net This mechanism suggests that N-phenylbenzamide derivatives could represent a therapeutic strategy for HPV-positive cancers by targeting the expression of the viral oncogenes.

Venezuelan Equine Encephalitis Virus (VEEV) Inhibition

Venezuelan Equine Encephalitis Virus (VEEV) is an alphavirus that can cause severe and potentially fatal encephalitis in humans. nih.govasm.org The lack of approved therapies has driven research into new antiviral agents. An optimization effort starting from a quinazolinone screening hit led to the development of a novel series of 2-amidinophenylbenzamides with potent anti-VEEV activity. nih.govacs.orgacs.org

The lead compound from this effort, (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide (ML336) , demonstrated exceptional potency. nih.govacs.org It was found to inhibit several strains of VEEV in the low nanomolar range, with an EC₅₀ between 0.02 and 0.04 μM, while showing no cytotoxicity at concentrations up to 50 μM. nih.govacs.org Further studies showed that ML336 was effective at reducing viral replication in vitro, with an EC₉₀ of 0.17 μM. acs.org The proposed mechanism of action involves interference with viral nonstructural proteins, which inhibits viral replication. nih.gov

| Compound | Assay | VEEV Strain | Value (μM) | Reference |

|---|---|---|---|---|

| (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide (ML336) | EC₅₀ | TC-83 | 0.02 - 0.04 | nih.govacs.org |

| CC₅₀ | - | > 50 | nih.govacs.org | |

| EC₉₀ | TC-83 | 0.17 | acs.org | |

| Quinazolinone Hit (1) | EC₅₀ | TC-83 | 0.8 | nih.govacs.org |

Other Biological Activity Research

Beyond their antimicrobial and antiviral properties, N-phenylbenzamide derivatives have been explored for other significant biological activities.

Antiparasitic Activity: Research has demonstrated the potential of N-phenylbenzamides against various parasites.

Kinetoplastids: A series of N-phenylbenzamide derivatives were synthesized and tested against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. acs.org The N-phenylbenzamide derivative 1a is the prototype of a series of bis(2-aminoimidazolines) that was curative in a mouse model of African trypanosomiasis. acs.org Another compound, 3a , was found to be active and selective against all three parasites and showed good metabolic stability, marking it as a candidate for in vivo studies. acs.org These compounds are believed to act as DNA minor groove binders, targeting the parasite's kinetoplast DNA. acs.org

Schistosomiasis: The N-phenylbenzamide compound 1 (MMV687807) was identified as having bioactivity against the flatworm pathogen Schistosoma mansoni. nih.gov A structure-activity relationship study of 25 derivatives led to the identification of compound 9 as a fast-acting schistosomicidal agent with an EC₅₀ of 80 nM and a favorable selectivity index of 123 over mammalian cells. nih.gov

Enzyme Inhibition: Derivatives of N-phenylbenzamide have also been investigated as enzyme inhibitors for neurodegenerative diseases. A study of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) and their esters found that they inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com The derivatives generally showed moderate inhibition of AChE, with some phosphorus-based esters demonstrating superior activity against BuChE. mdpi.com

Anticancer Activity: In addition to their role in combating HPV-related cancers, imidazole derivatives combined with N-phenylbenzamide structures have been noted for their anticancer effects in other contexts. researchgate.net

Antiulcer Agent Investigations

The therapeutic potential of N-phenylbenzamide derivatives in treating peptic ulcers has been a subject of significant research. These studies often focus on the compounds' ability to either protect the gastric mucosa or inhibit the secretion of gastric acid.

One area of investigation involves the inhibition of the gastric H+/K+-ATPase, also known as the proton pump, which is a key enzyme in the final step of acid secretion in the stomach. sciencetechindonesia.comresearchgate.net A series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenylbenzamide derivatives were synthesized and evaluated for their in-vitro antiulcer activity by examining their ability to inhibit H+/K+-ATPase isolated from hog gastric mucosa. sciencetechindonesia.com Several of these compounds demonstrated potent inhibitory activity against the enzyme. sciencetechindonesia.com A subsequent quantitative structure-activity relationship (QSAR) study on 37 related ligands was conducted to build a model linking molecular structure to inhibitory activity (pIC50). researchgate.net The model indicated that specific physicochemical properties could enhance the molecule's inhibitory effect on the enzyme. researchgate.net

Another derivative, 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511), was evaluated in various rat models of gastric and duodenal ulcers. google.com Oral pretreatment with DQ-2511 showed a dose-dependent inhibition of ulcers induced by various factors, including stress, serotonin, and ethanol. google.com The antiulcer potency of DQ-2511 was found to be comparable or superior to that of the H2-receptor antagonist cimetidine (B194882) in most models tested. google.com Furthermore, DQ-2511 significantly accelerated the healing of chronic gastric ulcers induced by acetic acid and was observed to decrease gastric acid and pepsin output while increasing gastric mucosal blood flow. google.com

Table 1: Research Findings on Antiulcer Activity of N-Phenylbenzamide Derivatives

Compound/Derivative Series Mechanism/Model Key Research Finding Reference DQ-2511 Inhibition of various experimental gastric ulcers in rats (e.g., stress, ethanol-induced) Demonstrated dose-related inhibition of ulcers, with potency equal to or greater than cimetidine in several models. Also accelerated healing of chronic ulcers. Current time information in Bangalore, IN. N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenylbenzamide derivatives In-vitro inhibition of hog gastric H+/K+-ATPase Several compounds exhibited potent inhibitory activity against the proton pump enzyme. Compound 1e showed the highest inhibitory activity in the series. rdd.edu.iq

Anticonvulsant Drug Research

The structural motif of N-phenylbenzamide is present in several compounds investigated for their potential to manage seizures. Research in this area has led to the discovery of derivatives with significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure test, which is used to identify agents that prevent seizure spread.

A notable example is 4-amino-N-(2,6-dimethylphenyl)benzamide, which proved to be an effective anticonvulsant in multiple animal models, antagonizing MES-induced seizures in mice with an oral median effective dose (ED50) of 1.7 mg/kg. rdd.edu.iq However, this compound was found to be rapidly metabolized. rdd.edu.iq To address this, analogues with methyl groups positioned ortho to the 4-amino substituent were synthesized to sterically hinder metabolic N-acetylation. rdd.edu.iq One such analogue, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, showed high and sustained plasma concentrations and antagonized MES-induced seizures with an oral ED50 of 5.6 mg/kg in mice. rdd.edu.iq

In a separate line of research, a series of 4-nitro-N-phenylbenzamides were synthesized and evaluated. acs.orgtulane.edu These studies found that several of these nitro-analogues were effective in the MES test in mice. acs.org The anticonvulsant activity was related to the substituents on the N-phenyl ring, with the 2,6-dimethyl substituted derivative showing high potency. tulane.edu Specifically, N-(2,6-dimethylphenyl)-4-nitrobenzamide was identified as a potent agent. acs.org Another compound from this series, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, was also highly active against MES-induced seizures and showed activity against seizures induced by subcutaneous pentylenetetrazole (scPtz). acs.orgtulane.edu

Table 2: Anticonvulsant Activity of Selected N-Phenylbenzamide Derivatives in Mice (MES Test)

Compound ED50 (μmol/kg) TD50 (μmol/kg) Protective Index (PI = TD50/ED50) Reference N-(2,6-dimethylphenyl)-4-nitrobenzamide 31.8 166.9 5.2 N-(2-chloro-6-methylphenyl)-4-nitrobenzamide 90.3 1068 11.8 [12, 16]

ED50 (Median Effective Dose): Dose required to produce an anticonvulsant effect in 50% of animals. TD50 (Median Toxic Dose): Dose required to produce a toxic effect (neurotoxicity) in 50% of animals.

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. sciencetechindonesia.com They function by adsorbing onto the metal surface, forming a protective barrier that blocks the electrochemical reactions responsible for corrosion. daneshyari.com N-phenylbenzamide derivatives fit this structural profile and have been investigated for their ability to protect various types of steel.

One study explored the effect of different substituents on the N-phenylbenzamide scaffold, namely N-(4-nitrophenyl) benzamide, N-phenylbenzamide, and N-(4-methoxyphenyl) benzamide, on the corrosion of mild steel in an acidic medium.

More complex derivatives have also been synthesized and tested. A novel pyrazole (B372694) derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), was evaluated as a corrosion inhibitor for C38 steel in 1 M HCl. Current time information in Bangalore, IN.daneshyari.com Electrochemical analysis showed that MPAPB acts as a mixed-type inhibitor, retarding both the anodic metal dissolution and the cathodic hydrogen evolution reactions. daneshyari.com It demonstrated a high inhibition efficiency of 90.2% at a concentration of 1 mM, which was attributed to the formation of a protective adsorbed film on the steel surface. Current time information in Bangalore, IN.daneshyari.com

Table 3: Corrosion Inhibition Efficiency of an N-Phenylbenzamide Derivative

Inhibitor Compound Metal Corrosive Medium Concentration Inhibition Efficiency (%) Reference N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) C38 Steel 1 M HCl 1 mM 90.2% [6, 8]

Structure Activity Relationship Sar and Structural Optimization of N Phenylbenzamide Compounds

Elucidation of Pharmacophoric Features for Desired Biological Potency

Pharmacophoric models for N-phenylbenzamide derivatives often highlight three crucial components for biological activity: a hydrogen bond donor/acceptor unit, an electron donor group, and a hydrophobic region, typically supplied by the aromatic rings. vulcanchem.com The central amide group (-CONH-) is a key feature, enabling hydrogen bonding with biological targets.

Impact of Substituent Modifications on N-Phenylbenzamide Activity Profiles

The nature and position of substituents on both the N-phenyl and benzamide (B126) rings are paramount in defining the biological activity of these compounds.

The electronic properties of substituents significantly modulate the activity of N-phenylbenzamide derivatives.

Electron-Withdrawing Groups (EWGs): These groups, such as nitro (NO₂) and trifluoromethyl (CF₃), reduce the electron density of the aromatic ring. studypug.com In several studies, the presence of strong EWGs has been shown to be essential for potency. dspace.unza.zmnih.gov For instance, in the context of antischistosomal agents, analogs with nitro and trifluoromethyl groups on the phenyl rings demonstrated enhanced activity. dspace.unza.zm Dichlorination at the meta and para positions of the N-phenyl ring also led to strong degenerative changes in adult S. mansoni worms. nih.gov The potency of these compounds is often correlated with the Hammett substitution constant (σ), a measure of a substituent's electronic effect. nih.gov

Electron-Donating Groups (EDGs): These groups increase the electron density of the molecule. studypug.com The effect of EDGs can vary depending on the target. In some cases, EDGs like methoxy (B1213986) groups have been found to render the compound inactive. nih.gov Conversely, for other applications, methyl and methoxy substituents at ortho and para positions have shown to improve activity. frontiersin.org The 3,4-dimethyl substitution on 3,4-dimethyl-N-phenylbenzamide consists of two weakly electron-donating methyl groups. These groups can enhance solubility in non-polar environments and influence the amide conformation through steric effects.

A study on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents found no significant differential effect between electron-donating and electron-withdrawing groups, suggesting that the substituent's position on the aromatic phenyl ring was more critical for enhancing activity. frontiersin.org

Table 1: Effect of Substituents on Antischistosomal Activity of N-Phenylbenzamide Analogs

Stereochemistry plays a vital role in the biological activity of N-phenylbenzamide derivatives. The relative orientation of the substituents and the conformation of the amide bond can significantly impact receptor binding and efficacy. For example, shifting a trifluoromethyl group from the para position to the meta position on the N-phenyl ring was found to increase antischistosomal activity. nih.gov

In the development of opioid receptor agonists, the specific stereochemistry at the benzylic position of N-alkyl-N-arylbenzamides was critical for achieving potent agonism at both µ and δ opioid receptors. acs.orgnih.gov The planarity between the phenyl rings, influenced by intramolecular hydrogen bonds, can also be a determining factor in the molecule's supramolecular and biological properties. mdpi.com

Role of Electron-Withdrawing and Electron-Donating Groups

Strategies for Enhancing Selectivity and Efficacy through Structural Derivatization

Enhancing the selectivity and efficacy of N-phenylbenzamide compounds often involves strategic structural modifications. One approach is the bioisosteric replacement of phenyl rings with other heterocyclic systems, such as pyridazinyl rings, to modulate pharmacokinetic properties. researchgate.net

In the pursuit of potent LRRK2 inhibitors for Parkinson's disease, extensive structure-activity relationship studies on 5-substituent-N-arylbenzamide derivatives led to compounds with high selectivity across the kinome and good brain exposure. nih.gov Similarly, for antiprotozoal agents, the introduction of two chlorine atoms adjacent to an arylimidamide group on the N-phenylbenzamide scaffold was a successful strategy to improve activity against intracellular parasites. nih.gov The replacement of a benzyl (B1604629) group with a phenethyl moiety on a piperidine (B6355638) ring within a related scaffold was shown to enhance µ-opioid receptor binding.

Lead Optimization Methodologies within the N-Phenylbenzamide Scaffold

Lead optimization is a critical phase in drug discovery that involves refining the structure of a promising compound to improve its drug-like properties. For the N-phenylbenzamide scaffold, this process often involves iterative cycles of design, synthesis, and testing. nih.govacs.org Methodologies such as creating Craig plots, which correlate physicochemical properties with biological activity, are used to guide the selection of substituents for synthesis. nih.gov

In the development of antiviral agents, lead optimization based on an N-phenylbenzamide hit compound involved modifications to enhance metabolic stability and explore structure-activity relationships on different parts of the molecule. nih.gov For inhibitors of Venezuelan Equine Encephalitis Virus, scaffold optimization led to a novel rearrangement affording amidines with potent low nanomolar activity. acs.org

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments. wikipedia.orgopenaccessjournals.com This method focuses on identifying fragments that bind weakly but efficiently to a biological target. wikipedia.org These fragments then serve as starting points for "growing" or "linking" to create a more potent lead compound. wikipedia.orgfrontiersin.org

FBDD offers advantages over traditional high-throughput screening (HTS) by exploring chemical space more efficiently and often yielding leads with better physicochemical properties. openaccessjournals.comnih.gov While specific examples of FBDD being applied directly to the this compound scaffold are not prominent in the literature, the principles of FBDD are highly relevant. The N-phenylbenzamide core itself can be considered a large fragment or a scaffold built from smaller fragments (e.g., a substituted aniline (B41778) and a substituted benzoic acid). This approach allows for the systematic exploration of chemical space around the core structure to optimize interactions with a target protein. frontiersin.org

Table 2: Mentioned Chemical Compounds

Computational Chemistry and Molecular Modeling Studies of N Phenylbenzamides

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, estimating the strength of the interaction. While studies on the simple 3,4-dimethyl-N-phenylbenzamide are limited, research on its more complex derivatives provides insights into its potential as a scaffold in drug design.

Molecular docking studies have been employed to predict the binding affinities of complex molecules containing the this compound moiety. In a study focused on designing potent tyrosinase inhibitors, a series of N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles were synthesized and docked into the target protein. One of the di-methylated regio-isomers, a complex derivative of N-(3,4-dimethylphenyl)benzamide, demonstrated a good binding energy, indicating a stable interaction with the enzyme's active site. rsc.org

The docking energy value for this specific derivative is presented in the table below.

| Compound ID | Derivative Structure | Target Protein | Binding Energy (kcal/mol) |

| 9d | 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3,4-dimethylphenyl)benzamide | Tyrosinase | -8.7 |

Within the scope of the reviewed scientific literature, no computational studies were found that specifically predict the DNA binding mode or interactions for this compound.

Exploration of Specific Protein Kinase Binding Sites

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

Molecular dynamics simulations offer a way to observe the physical motion of atoms and molecules over time, providing valuable information on the stability of ligand-protein complexes and the conformational flexibility of molecules. At present, specific MD simulation studies for this compound or its complexes are not available in the surveyed literature. Such studies have been conducted on other, more complex N-phenylbenzamide derivatives to confirm the stability of ligand-receptor interactions predicted by docking. tandfonline.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density, orbital energies) and reactivity of molecules. While DFT has been applied to study other benzamide (B126) derivatives, specific DFT calculations detailing the electronic structure and reactivity of the isolated this compound molecule were not found in the reviewed literature. rsc.orgajol.info The primary application of computational methods for this compound has been in the context of its crystalline state.

X-ray diffraction studies have provided a clear picture of the three-dimensional structure and intermolecular interactions of this compound in its solid, crystalline form. researchgate.net The conformation of the N-H bond is anti to the methyl group at the meta-position of the aniline (B41778) ring. researchgate.net This contrasts with the syn conformation observed in the related compound N-(3,4-dimethylphenyl)-acetamide. researchgate.net The fundamental bond parameters are similar to those found in other benzanilides. researchgate.net

The crystal packing is significantly influenced by hydrogen bonding and steric effects. The molecules are linked by intermolecular N–H⋯O hydrogen bonds, forming column-like structures that run along the a-axis of the crystal. researchgate.net The presence of the bulky 3,4-dimethylphenyl group helps to stabilize a trans conformation in the central amide bond, which facilitates this hydrogen bonding and leads to a rigid, columnar crystal packing arrangement.

Crystallographic Data for N-(3,4-dimethylphenyl)benzamide:

| Parameter | Value / Description |

| Conformation (N-H bond) | anti to the meta-methyl substituent in the aniline ring. researchgate.net |

| Conformation (Amide bond) | trans configuration, stabilized by the 3,4-dimethylphenyl group. |

| Primary Intermolecular Force | N–H⋯O hydrogen bonds. researchgate.net |

| Supramolecular Structure | Molecules pack into column-like structures along the a-axis via hydrogen bonds. researchgate.net |

Mechanistic Insights into Synthetic Pathways

The synthesis of N-phenylbenzamide derivatives, including this compound, typically proceeds through well-established amidation reactions. Computational studies help elucidate the underlying mechanisms, predict reaction feasibility, and optimize conditions. A primary synthetic route involves the nucleophilic acyl substitution reaction between a substituted benzoyl chloride and an aniline.

In the case of this compound, the reaction occurs between 3,4-dimethylbenzoyl chloride and aniline. The mechanism involves the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbonyl carbon of the benzoyl chloride. This is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. innovareacademics.in

Another explored mechanism is the base-promoted acyl transfer. In this pathway, a base like potassium carbonate deprotonates a thiourea (B124793) nitrogen, which then acts as a nucleophile to attack the benzoyl chloride. Subsequent hydrolysis of the intermediate yields the final N-phenylbenzamide product. Computational models can map the energy landscapes of these reaction pathways, identifying transition states and intermediates, thereby providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, studies on related benzanilides confirm that the C-N amide bond exhibits partial double-bond character due to resonance, a key feature influencing the molecule's stability and conformation.

| Role | Chemical Compound | Function in Reaction |

|---|---|---|

| Acylating Agent | 3,4-Dimethylbenzoyl chloride | Provides the 3,4-dimethylbenzoyl group |

| Amine Source | Aniline | Provides the N-phenyl group |

| Base/Catalyst | Triethylamine or Pyridine | Neutralizes HCl byproduct, facilitates reaction |

Pharmacophore Modeling and Virtual Screening Approaches for Novel Candidate Identification

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dergipark.org.tr For the N-phenylbenzamide scaffold, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. scirp.orgscirp.org

The process begins with a set of known active molecules, or the structure of the biological target itself. For this compound, a ligand-based pharmacophore could be developed from its structure and known active analogs. This model would highlight the importance of the two methyl groups for hydrophobic interactions and the amide group's capacity for hydrogen bonding.

Once a pharmacophore model is validated, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. scirp.orgdiva-portal.org This approach rapidly identifies potential "hits" that are predicted to have the desired biological activity, significantly narrowing the field for experimental testing. dergipark.org.tr For instance, a pharmacophore model for N-phenylbenzamide derivatives designed as protein kinase inhibitors might consist of hydrophobic features and hydrogen bond acceptors, which are critical for binding to the kinase active site. scirp.orgscirp.org

| Pharmacophore Feature | Corresponding Molecular Moiety | Predicted Interaction |

|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Interaction with acceptor site on target protein |

| Hydrogen Bond Acceptor | Carbonyl C=O | Interaction with donor site on target protein |

| Hydrophobic Region | 3,4-dimethylphenyl group | Binding to hydrophobic pocket in target |

| Aromatic Ring | N-phenyl group | π-π stacking interactions |

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant to Preclinical Research

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. dntb.gov.ua In silico ADME prediction tools have become indispensable in early-stage drug discovery for filtering out compounds with poor pharmacokinetic profiles. researchgate.netjonuns.com These programs use a molecule's structure to calculate various physicochemical and ADME-related properties.

For this compound, computational models can predict key parameters. For example, good human intestinal absorption (HIA) is often predicted for N-phenylbenzamide derivatives, suggesting potential for oral delivery. scirp.org Properties such as lipophilicity (logP), aqueous solubility, and the potential to penetrate the blood-brain barrier (BBB) are also assessed. scirp.orgdntb.gov.ua Toxicity predictions, such as mutagenicity (AMES test) and carcinogenicity, are crucial for early safety assessment. scirp.orgjonuns.com Studies on similar N-phenylbenzamide structures have used tools like SwissADME and pkCSM to successfully predict their drug-likeness and ADMET profiles. nih.govnih.gov

| ADME Property | Parameter | Predicted Value/Outcome | Implication |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Good | Suitable for oral administration |

| Caco-2 Permeability | Moderate to High | Good absorption across the gut wall | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Likely Permeable | Potential for CNS activity |

| Plasma Protein Binding | High | May affect free drug concentration | |

| Metabolism | CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions |

| Excretion | Renal Clearance | Low | Primarily cleared through metabolism |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of genetic damage |

| Hepatotoxicity | Low to Moderate Risk | Requires monitoring in further studies |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. igi-global.com

To build a QSAR model for analogs of this compound, a training set of related molecules with known biological activity would be required. igi-global.com For each molecule, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., Wiener index). researchgate.net

Using statistical methods like multiple linear regression (MLR), a QSAR equation is generated that links the descriptors to the activity. igi-global.com A statistically robust model, indicated by high correlation coefficients (r²) and predictive ability (q² or r²pred), can then be used to predict the activity of new derivatives of this compound. researchgate.netigi-global.com For example, a QSAR study on antiulcer benzamide derivatives found that descriptors related to lipophilicity (LogD) and molecular shape (Shadow indices) were critical for inhibitory activity. igi-global.com This highlights the importance of specific physicochemical properties in determining the biological function of this class of compounds.

| Descriptor Class | Specific Descriptor | Property Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution |

| Hydrophobic | LogP (Octanol/Water Partition Coefficient) | Lipophilicity and membrane permeability |

| Steric/Topological | Molecular Weight (MW) | Size of the molecule |

| Steric/Topological | Wiener Index | Molecular branching and compactness |

| Steric/Topological | Kier's Alpha Shape Indices (κα) | Molecular shape and flexibility researchgate.net |

| Thermodynamic | Molar Refractivity (MR) | Volume and polarizability of the molecule |

Future Directions and Emerging Research Avenues for 3,4 Dimethyl N Phenylbenzamide Research

Exploration of Novel Biological Targets for 3,4-Dimethyl-N-phenylbenzamide Analogs

The therapeutic potential of a compound is intrinsically linked to its molecular targets. While the specific biological targets of this compound are still under extensive investigation, research into its analogs has revealed a diverse range of interactions with proteins and enzymes implicated in various diseases. This provides a fertile ground for the exploration of novel therapeutic applications.

Analogs of N-phenylbenzamide have demonstrated significant activity against a variety of biological targets. For instance, certain derivatives have been identified as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. scirp.org In silico studies have shown that N-phenylbenzamide derivatives can be designed to target a wide array of protein kinases, suggesting that analogs of this compound could be developed as targeted anticancer agents. scirp.org One notable example is the investigation of imidazole-based N-phenylbenzamide derivatives, which have shown promising activity against ABL1 kinase, a key player in chronic myeloid leukemia. nih.govfrontiersin.org

Furthermore, the N-phenylbenzamide scaffold has been explored for its potential in combating infectious diseases. Studies have revealed that derivatives can target the AT-rich mitochondrial DNA (kDNA) of kinetoplastid parasites, which are responsible for neglected tropical diseases like leishmaniasis and trypanosomiasis. nih.govacs.org This opens up the possibility of developing novel anti-parasitic drugs based on the this compound structure. The mechanism of action in these cases often involves the binding of the compound to the minor groove of DNA, leading to the disruption of essential cellular processes in the parasite. nih.gov

Other identified targets for N-phenylbenzamide analogs include topoisomerase I/II, enzymes critical for DNA replication and a target for certain anticancer drugs. scilit.com Additionally, some derivatives have been found to act as agonists for G protein-coupled receptor-35 (GPR35), a receptor implicated in pain, inflammation, and metabolic disorders. nih.gov The broad spectrum of biological targets identified for N-phenylbenzamide analogs underscores the vast potential for discovering new therapeutic applications for derivatives of this compound.

Table 1: Investigated Biological Targets of N-Phenylbenzamide Analogs

| Biological Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | ABL1 Kinase | Cancer | nih.govfrontiersin.org |

| DNA | Kinetoplast DNA (kDNA) | Infectious Diseases (Parasitic) | nih.govacs.org |

| Topoisomerases | Topoisomerase I/II | Cancer | scilit.com |

| G Protein-Coupled Receptors | GPR35 | Pain, Inflammation, Metabolic Diseases | nih.gov |

| Enzymes | Cytosolic Phospholipase A2α | Inflammation |

Development of Advanced Synthetic Methodologies for Enhanced Derivatization

The exploration of novel biological activities is contingent upon the ability to synthesize a diverse library of chemical analogs. For this compound, moving beyond the fundamental amide bond formation to more advanced synthetic methodologies is crucial for unlocking its full therapeutic potential. Recent advancements in organic synthesis offer powerful tools for the precise and efficient derivatization of the N-phenylbenzamide scaffold.

Transition-metal catalysis has emerged as a cornerstone of modern synthetic chemistry, enabling the direct functionalization of otherwise inert C-H bonds. scispace.comwjarr.com This approach allows for the late-stage modification of complex molecules, providing a streamlined route to novel analogs. For instance, ruthenium-catalyzed C-H amidation has been shown to be highly site-selective, offering a method to introduce new amide functionalities onto the aromatic rings of N-phenylbenzamide derivatives. rsc.org Similarly, iridium and rhodium complexes have been employed for the catalytic C-H activation and subsequent derivatization of the N-phenylbenzamide core. researchgate.net The use of nickel and copper catalysts has also been reported for the synthesis of complex heterocyclic systems fused to the N-phenylbenzamide framework. wjarr.com

In addition to C-H activation, multicomponent reactions (MCRs) present an efficient and atom-economical strategy for generating molecular diversity. One-pot, three-component reactions have been successfully utilized to synthesize imidazole-based N-phenylbenzamide derivatives in high yields and short reaction times. frontiersin.org This approach allows for the rapid assembly of complex structures from simple starting materials, accelerating the discovery of new bioactive compounds. Furthermore, specialized synthetic routes have been developed to introduce specific functional groups and heterocyclic rings, such as tetrazoles, which can significantly modulate the pharmacological properties of the parent compound. nih.gov

Table 2: Advanced Synthetic Methodologies for N-Phenylbenzamide Derivatization

| Methodology | Catalyst/Reagent | Type of Derivatization | Reference |

|---|---|---|---|

| C-H Amidation | Ruthenium Catalyst | Introduction of amide groups | rsc.org |

| C-H Activation | Iridium/Rhodium Complexes | General C-H functionalization | researchgate.net |

| Cycloaddition | Nickel Catalyst | Formation of isoquinolone derivatives | wjarr.com |

| Aminative Cyclization | Copper Catalyst | Synthesis of N-aryl-isoindolinones | wjarr.com |

| Multicomponent Reaction | Acid Catalyst | Synthesis of imidazole-based analogs | frontiersin.org |

| Cycloaddition | NaN₃, AlCl₃ | Formation of tetrazole rings | nih.gov |

Integration of Artificial Intelligence and Machine Learning in N-Phenylbenzamide Research for Predictive Design

The traditional drug discovery pipeline is often a lengthy and expensive process. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling a more rational and predictive approach to the design of novel therapeutic agents. acs.org For N-phenylbenzamide research, these computational tools can be leveraged to accelerate the identification of promising new analogs of this compound.

Machine learning models can be trained on existing datasets of N-phenylbenzamide derivatives to predict their biological activity against various targets. orcid.org By analyzing the structure-activity relationships (SAR) within a given dataset, these models can identify key molecular features that contribute to potency and selectivity. This information can then be used to guide the design of new compounds with enhanced therapeutic properties. For example, ML algorithms have been used to predict the activity of benzamide (B126) derivatives as enzyme inhibitors.

In silico screening of large virtual compound libraries is another powerful application of AI in drug discovery. scirp.orgresearchgate.net By computationally docking virtual N-phenylbenzamide analogs into the binding sites of known biological targets, researchers can prioritize the synthesis of compounds that are most likely to be active. scirp.orgnih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. Molecular dynamics simulations can further refine these predictions by providing insights into the stability and dynamics of the compound-target complex. mdpi.com

Table 3: Applications of AI and Machine Learning in N-Phenylbenzamide Research

| Application | AI/ML Technique | Predicted Outcome | Reference |

|---|---|---|---|

| Predictive Modeling | Quantitative Structure-Activity Relationship (QSAR) | Biological Activity | orcid.org |

| Virtual Screening | Molecular Docking | Binding Affinity to Target | scirp.orgnih.gov |

| Understanding Interactions | Molecular Dynamics Simulations | Stability of Compound-Target Complex | mdpi.com |

| Pharmacokinetic Prediction | ADMET Prediction Models | Drug-likeness and Safety Profile | mdpi.com |

| Novel Compound Generation | Generative Models | New Chemical Entities | acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dimethyl-N-phenylbenzamide, and how can reaction conditions be optimized for high yield and purity?